(5-(Trifluoromethyl)quinolin-8-yl)boronic acid
Overview
Description
(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is an organic compound that features a quinoline ring structure with a trifluoromethyl group attached at the 5th position and a boronic acid group at the 8th position. This compound is of significant interest in medicinal chemistry due to the presence of the boronic acid group, which is known for its versatility in chemical reactions.
Preparation Methods
The synthesis of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . Industrial production methods often utilize organometallic compounds to achieve the desired structure .
Chemical Reactions Analysis
(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is likely to participate in Suzuki-Miyaura coupling reactions due to the presence of the boronic acid group. This reaction is a common method in organic synthesis for creating carbon-carbon bonds. The general reaction involves the boronic acid moiety reacting with an organic halide in the presence of a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond.
Scientific Research Applications
This compound is used extensively in scientific research, particularly in medicinal chemistry and material science. The boronic acid group allows it to participate in Suzuki-Miyaura couplings, which are fundamental in the synthesis of complex molecules. Additionally, its unique structure makes it a valuable tool in drug discovery and catalysis.
Mechanism of Action
The mechanism of action for (5-(Trifluoromethyl)quinolin-8-yl)boronic acid involves its ability to form stable covalent bonds with specific molecular targets. The trifluoromethyl group is an electron-withdrawing substituent that can influence the reactivity of the molecule, enhancing its ability to participate in various chemical reactions. The boronic acid group plays a crucial role in coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is unique due to its combination of a heterocyclic quinoline ring and a boronic acid functional group. Similar compounds include other boronic acids and quinoline derivatives, which may also participate in coupling reactions but lack the specific trifluoromethyl group that enhances the reactivity of this compound.
Properties
IUPAC Name |
[5-(trifluoromethyl)quinolin-8-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-4-8(11(16)17)9-6(7)2-1-5-15-9/h1-5,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVTVEGEWFIJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674764 | |
Record name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-55-3 | |
Record name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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